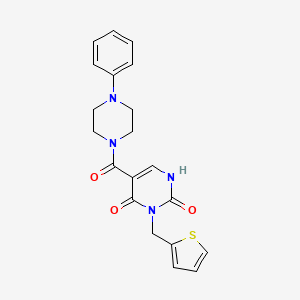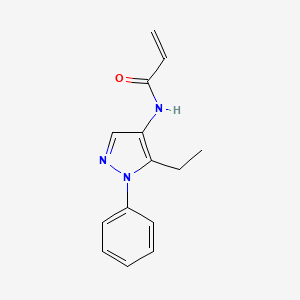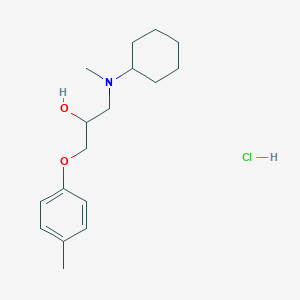
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known as Dexmedetomidine hydrochloride, is a highly selective α2-adrenergic receptor agonist. It is widely used in clinical practice as a sedative and analgesic agent, especially in intensive care units and surgical settings. The purpose of
作用机制
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride exerts its effects by selectively activating α2-adrenergic receptors in the central nervous system. This leads to a decrease in sympathetic nervous system activity and an increase in parasympathetic nervous system activity, resulting in sedation, analgesia, and anxiolysis. It also has an effect on the locus coeruleus, which is involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of norepinephrine and dopamine, increase the release of acetylcholine, and decrease the release of glutamate. It has also been shown to decrease heart rate, blood pressure, and cardiac output, and increase diuresis.
实验室实验的优点和局限性
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has a number of advantages for use in lab experiments. It has a high degree of selectivity for α2-adrenergic receptors, which allows for precise control over its effects. It also has a relatively short half-life, which allows for rapid onset and offset of its effects. However, it can be difficult to administer and monitor in lab settings, and its effects can be highly variable depending on the dose and route of administration.
未来方向
There are a number of potential future directions for research on 1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride. One area of interest is its potential use in the treatment of pain, anxiety, and delirium in various settings. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of more selective α2-adrenergic receptor agonists with improved pharmacokinetic properties.
合成方法
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride can be synthesized through a multi-step process involving the reaction of 2,2,2-trifluoro-N-(2-pyridylmethyl)acetamide with cyclohexanone, followed by the reaction of the resulting intermediate with p-tolyl magnesium bromide, and finally, the reaction of the resulting product with hydrochloric acid. The yield of the final product is approximately 50%.
科学研究应用
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has been extensively studied in both preclinical and clinical settings. In preclinical studies, it has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. In clinical studies, it has been used as a sedative and analgesic agent in various settings, including intensive care units, surgical procedures, and diagnostic imaging. It has also been investigated for its potential use in the treatment of pain, anxiety, and delirium.
属性
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-8-10-17(11-9-14)20-13-16(19)12-18(2)15-6-4-3-5-7-15;/h8-11,15-16,19H,3-7,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMQMPQSOAULPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(C)C2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994726.png)
![1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2994729.png)

![4-benzoyl-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2994732.png)
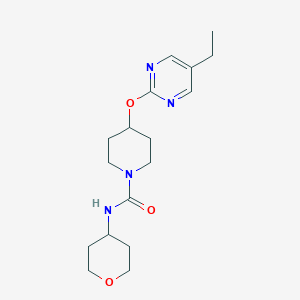
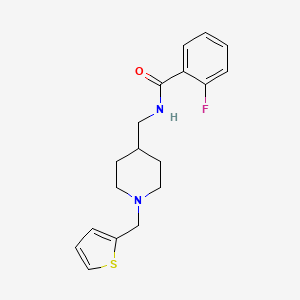
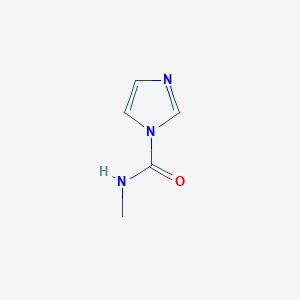
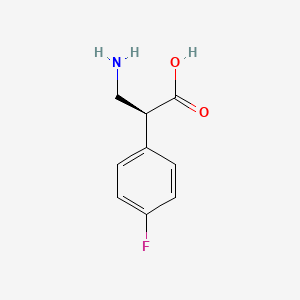
![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)
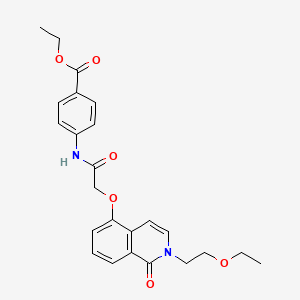
![6-(4-Fluorophenyl)-2-({1-[2-(pyridin-4-ylsulfanyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994742.png)
![1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride](/img/structure/B2994744.png)
